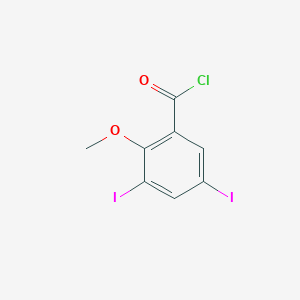![molecular formula C15H14ClN5O3 B13688718 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a chloro group, a methoxybenzyl group, a methyl group, and a nitro group.
準備方法
The synthesis of 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxybenzyl group: This step often involves nucleophilic substitution reactions using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Nitration: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and various bases and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can be employed in chemical biology research to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), which plays a role in various cellular processes. By inhibiting PDE10A, the compound can modulate intracellular signaling pathways, leading to potential therapeutic effects .
類似化合物との比較
5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
5-Chloro-N-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a similar core structure but different substituents, leading to distinct biological activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound features additional nitro groups and amino groups, which may confer different chemical and biological properties.
特性
分子式 |
C15H14ClN5O3 |
|---|---|
分子量 |
347.75 g/mol |
IUPAC名 |
5-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H14ClN5O3/c1-19(9-10-3-5-11(24-2)6-4-10)14-7-13(16)18-15-12(21(22)23)8-17-20(14)15/h3-8H,9H2,1-2H3 |
InChIキー |
FVQKQKSOJROYOG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC(=NC3=C(C=NN23)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)

![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)


